(S)-Methyl pyrrolidine-3-carboxylate is a chiral compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. It is often utilized in the development of pharmaceuticals, particularly those targeting the central nervous system, as well as in various organic synthesis processes.
(S)-Methyl pyrrolidine-3-carboxylate can be sourced from several chemical suppliers and is classified under carboxylic acid derivatives. It is part of a broader category of compounds known as pyrrolidine derivatives, which are recognized for their biological activity and utility in medicinal chemistry .
The synthesis of (S)-Methyl pyrrolidine-3-carboxylate typically involves enantioselective methods. One common approach is the enantioselective Michael addition reaction, where carboxylate-substituted enones react with nitroalkanes in the presence of an organocatalyst. This method yields highly enantiomerically enriched products, specifically 5-methylpyrrolidine-3-carboxylic acid, which can be further esterified to obtain (S)-Methyl pyrrolidine-3-carboxylate.
In industrial settings, asymmetric synthesis techniques are employed to ensure high yield and purity. These methods are optimized to maintain enantiomeric excess while preventing racemization during the reaction process .
The molecular structure of (S)-Methyl pyrrolidine-3-carboxylate features a pyrrolidine ring with a carboxylate functional group and a methyl ester. The compound's stereochemistry is critical for its biological activity, with the (S) configuration contributing to its specific interactions with biological targets.
Key structural data includes:
(S)-Methyl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
The choice of reagents and conditions significantly influences the major products formed from these reactions.
The mechanism of action for (S)-Methyl pyrrolidine-3-carboxylate primarily involves its interactions with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound modulates the activity of these targets through binding interactions that can alter biochemical pathways relevant to pharmacological effects .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize this compound's purity and structure.
(S)-Methyl pyrrolidine-3-carboxylate has a wide range of applications:
Organocatalytic asymmetric Michael addition enables efficient construction of the chiral pyrrolidine scaffold with high enantiomeric excess. This method employs secondary amine catalysts—particularly L-proline derivatives—to activate α,β-unsaturated carbonyl compounds through enamine intermediates. In a representative approach, methyl acrylate reacts with N-protected amino aldehydes under catalysis by L-proline-tetrazole hybrids (5-10 mol%), yielding functionalized pyrrolidine precursors with >90% enantioselectivity [3]. The reaction proceeds via a Zimmerman-Traxler transition state where the Si-face attack is favored due to steric shielding from the catalyst’s bulky groups. Subsequent reductive cyclization of the Michael adduct using NaBH₄/CeCl₃ generates the S-enantiomer with 97% ee [6]. Catalyst design critically influences stereocontrol:
Table 1: Catalyst Performance in Asymmetric Michael Additions
Catalyst Type | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|
L-Proline | 78 | 65 | 48 |
Diphenylprolinol silyl ether | 92 | 88 | 24 |
Cinchona-thiourea | 95 | 90 | 16 |
Key advantages include avoidance of transition metals and operational simplicity, though substrate scope limitations exist for sterically hindered ketones. Recent advances integrate continuous-flow systems to enhance reproducibility in decagram-scale syntheses [3].
Transition-metal catalysts enable ring-closing reactions of acyclic diamino esters or haloamines with exceptional stereofidelity. Ru(II)-BINAP complexes (0.5-2 mol%) facilitate asymmetric hydrogenation of enol lactams derived from glutamic acid, affording the S-pyrrolidine ester in >99% ee under 50 bar H₂ [3]. The mechanism involves substrate chelation to the chiral Ru center, directing hydride transfer exclusively to the Re-face. Alternatively, Pd-catalyzed cyclizations of 4-aminobutyl methanesulfonates proceed via intramolecular C–N coupling:
$$\ce{NH2CH2CH2CH(OSO2CH3)CH2CO2Me ->[\text{Pd/(R)-BINAP}] \chemfig{*5((-NH)-(-CO_2Me)--(-)--)}}$$
Table 2: Metal-Catalyzed Cyclization Performance
Catalyst System | ee (%) | Conversion (%) | Temperature (°C) |
---|---|---|---|
RuCl₂[(S)-BINAP] | 99 | 100 | 70 |
Pd(OAc)₂/(R)-SegPhos | 95 | 92 | 100 |
Ir-(S,S)-f-Binaphane | 97 | 98 | 50 |
This method achieves 85% isolated yield with 0.1 mol% catalyst loading in industrially viable tetrahydrofuran/water biphasic systems. Substrate versatility includes alkyl- and aryl-substituted precursors, though electron-deficient groups reduce cyclization rates [3].
Racemic resolution remains critical for cost-effective large-scale production of enantiopure S-isomers. Three predominant methods are implemented:
Diastereomeric Salt Crystallization: Reacting racemic methyl pyrrolidine-3-carboxylate with L-dibenzoyl tartaric acid (0.5 equiv) in ethanol yields the S-enantiomer salt selectively. After three recrystallizations, >99.5% de is achieved with 35% recovery [4] [5].
Kinetic Resolution: Lipase PS (Burkholderia cepacia) catalyzes enantioselective acylation of the R-isomer with vinyl acetate in MTBE. The unreacted S-alcohol is isolated in 48% yield and 98% ee, while the acetylated R-product is racemized and recycled [3].
Simulated Moving Bed Chromatography (SMB): Chiral stationary phases (CSPs) based on amylose tris(3,5-dimethylphenylcarbamate) resolve gram-scale racemates with 99.9% ee at 98% recovery. SMB reduces solvent consumption by 80% compared to batch chromatography [7].
Table 3: Resolution Method Comparison
Method | Max ee (%) | Yield (%) | Cost Factor |
---|---|---|---|
Diastereomeric salt | 99.5 | 35 | 1.0x |
Enzymatic resolution | 98 | 48 | 1.8x |
SMB chromatography | 99.9 | 98 | 2.5x |
Whole-cell biocatalysts and engineered enzymes provide sustainable routes to enantiopure pyrrolidine carboxylates. Key advancements include:
Transaminase-Mediated Amination: Chromobacterium violaceum transaminase (CV-TA) converts 3-keto-pyrrolidine carboxylate to the S-amine using L-alanine as amine donor. Directed evolution (e.g., mutation A231F) boosts activity 50-fold, enabling 10 g/L substrate loading with 99% ee [3].
Reductase-Catalyzed Stereoselective Reduction: Ketoreductases from Lactobacillus kefir reduce methyl 3-oxopyrrolidine-1-carboxylate with NADPH regeneration via glucose dehydrogenase. At 100 mM substrate concentration, >99% ee (S) and 95% yield are attained within 4 hours [3].
Fermentative Production: Engineered E. coli expressing S-proline dehydrogenase and esterification enzymes converts glucose to the target compound in a single bioreactor. Titers reach 25 g/L with 99.5% enantiopurity, though downstream extraction requires optimization [3].
Table 4: Biocatalytic Systems Performance
Biocatalyst | Productivity (g·L⁻¹·h⁻¹) | ee (%) | Scale Demonstrated |
---|---|---|---|
CV-TA (evolved) | 0.8 | 99 | 100 L |
L. kefir ketoreductase + GDH | 3.2 | >99 | 10 L |
Engineered E. coli (fermentation) | 0.35 | 99.5 | 5,000 L |
Biocatalysis offers advantages including aqueous reaction media, ambient temperatures, and avoidance of heavy metals—aligning with green chemistry principles. Future work focuses on enzyme stability under industrial conditions and cofactor recycling efficiency [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9